molecular formula C8H10ClNO B1648174 2,3-Dihydro-1-benzofuran-5-amine hydrochloride CAS No. 1093403-66-7

2,3-Dihydro-1-benzofuran-5-amine hydrochloride

Cat. No. B1648174
CAS RN: 1093403-66-7
M. Wt: 171.62 g/mol
InChI Key: ATQMKOMGSTWSLE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-amine hydrochloride is a chemical compound with the linear formula C11H15NO . It is also known as [(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amine hydrochloride .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involves several steps, including alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process is 35% .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1-benzofuran-5-amine hydrochloride can be found in various databases .


Chemical Reactions Analysis

The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involves several chemical reactions, including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .


Physical And Chemical Properties Analysis

2,3-Dihydro-1-benzofuran-5-amine hydrochloride is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 289.4±29.0 °C at 760 mmHg, and a flash point of 151.5±17.5 °C .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-5-amine hydrochloride, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated dramatic anticancer activities .

Antibacterial Activity

Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Fluorescent Probe for Metal Ions

2,3-Dihydro-1-benzofuran-5-amine hydrochloride has been used as a fluorescent probe for the determination of metal ions. This application is particularly useful in analytical chemistry.

Chiral Auxiliary in Asymmetric Synthesis

This compound has been used as a chiral auxiliary in asymmetric synthesis. This is a crucial application in the field of synthetic organic chemistry.

Ligand in Coordination Chemistry

2,3-Dihydro-1-benzofuran-5-amine hydrochloride has been used as a ligand in coordination chemistry. This application is important in the synthesis of complex molecules.

Anticancer Activity

Benzofuran derivatives have shown potential anticancer activity . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Safety and Hazards

Conditions to avoid for 2,3-Dihydro-1-benzofuran-5-amine hydrochloride include heat, flames, and sparks . It should not be mixed with oxidizing agents, as this could produce hazardous combustion products like carbon monoxide, nitrogen oxides, and hydrogen chloride .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQMKOMGSTWSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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